N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound is a triazolopyridine sulfonamide derivative characterized by a [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-methyl group at position 3 and a sulfonamide moiety at position 4. The sulfonamide nitrogen is further functionalized with a 3,5-difluorophenyl group and a 3-methoxybenzyl group. Such structural features are common in medicinal chemistry, where sulfonamides are often explored for their bioactivity, including antimicrobial, antimalarial, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-7-6-20(13-26(14)21)31(28,29)27(18-10-16(22)9-17(23)11-18)12-15-4-3-5-19(8-15)30-2/h3-11,13H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHZVBOOEPABBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound belongs to the triazole family and features a sulfonamide group, which is known for its biological significance. The chemical structure can be represented as follows:
Biological Activity Overview
The compound has been evaluated for various biological activities including antimicrobial and anticancer properties. Key findings from studies are summarized below.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | 0.25 |
These results suggest that the compound is particularly potent against Gram-negative bacteria and certain fungal strains .
Molecular docking studies have provided insights into the mechanism of action of the compound. It has been shown to interact with key bacterial enzymes such as DNA gyrase and MurD. The binding energies suggest strong interactions that are crucial for its antibacterial activity:
- DNA Gyrase Interactions : Three hydrogen bonds were formed with residues SER1084, ASP437, and GLY459.
- MurD Interactions : Similar binding affinities were observed compared to established antibiotics like ciprofloxacin .
Case Studies
Several case studies have highlighted the biological activity of this compound in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of the compound against clinical isolates of Pseudomonas aeruginosa and Escherichia coli. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
- Cytotoxicity Assessment : The cytotoxic effects were tested on human cell lines (HaCat and BALB/c 3T3). The compound showed lower toxicity levels in BALB/c 3T3 cells compared to HaCat cells after 72 hours of exposure .
Pharmacokinetics
Pharmacokinetic studies have suggested favorable drug-like properties for this compound:
- Absorption : High bioavailability was indicated through in silico modeling.
- Distribution : The compound demonstrated good permeability across cell membranes.
- Metabolism : Preliminary studies suggest metabolic stability with minimal liver enzyme interaction.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
Anticancer Activity
Research indicates that triazole-containing compounds exhibit promising anticancer properties. Studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines.
- In vitro Studies : For example, one study reported an IC50 value of 9.6 μM against HMEC-1 cells, indicating strong antiproliferative effects.
Anti-inflammatory Effects
The sulfonamide moiety contributes to the compound's ability to modulate inflammatory pathways. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
Antimicrobial Activity
The presence of the sulfonamide group suggests possible antimicrobial effects against bacterial strains. This characteristic is particularly relevant given the increasing prevalence of antibiotic resistance.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant reduction in cell viability in multiple cancer lines | |
| Anti-inflammatory | Potential modulation of inflammatory cytokines | |
| Antimicrobial | Activity against various bacterial strains |
Case Studies
One notable study involved synthesizing various derivatives of triazolo[4,3-a]pyridine sulfonamides. Researchers found that modifications to the triazole ring could enhance therapeutic efficacy across multiple cancer cell lines. This supports the hypothesis that structural variations can lead to improved biological activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity may influence its absorption characteristics.
- Distribution : Sulfonamides generally exhibit good tissue distribution.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Toxicity : Preliminary assessments indicate low toxicity; however, comprehensive toxicological evaluations are necessary.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂NH-) is susceptible to oxidation under strong oxidizing conditions. For example:
-
Oxidation to sulfones : Reaction with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media can convert sulfonamide to sulfone derivatives via intermediate sulfoxide formation .
Reduction Reactions
The sulfonamide group can undergo reduction to thiols or amines under specific conditions:
-
Reduction to thiols : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the sulfonamide to a thiol (-SH) .
-
Selective reduction of triazolopyridine : Catalytic hydrogenation (H₂, Pd/C) may reduce unsaturated bonds in the triazolopyridine ring .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF, 0°C → RT, 12h | Thiol derivative with increased nucleophilicity |
| Ring hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH, 50°C | Partially saturated triazolopyridine derivative |
Substitution Reactions
The electron-deficient triazolopyridine core and activated aromatic rings facilitate nucleophilic/electrophilic substitutions:
-
Aromatic electrophilic substitution : Halogenation or nitration at the 3-methyl group or difluorophenyl ring .
-
Nucleophilic displacement : Methoxy or benzyl groups may undergo substitution with amines or thiols under basic conditions .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Bromination of triazolopyridine | Br₂, FeBr₃, CH₂Cl₂, 0°C → RT | 3-Bromomethyl-triazolopyridine derivative |
| Methoxy group demethylation | BBr₃, CH₂Cl₂, -78°C → RT | Phenolic derivative with free -OH group |
Cycloaddition and Cross-Coupling
The triazolopyridine ring participates in cycloaddition reactions (e.g., with alkynes) or palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) :
-
Suzuki coupling : Introduction of aryl/heteroaryl groups at the 6-sulfonamide position using Pd(PPh₃)₄ and bases .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-modified sulfonamide derivative |
Hydrolysis and Rearrangement
Acidic or basic hydrolysis of the sulfonamide group is limited due to its stability, but extreme conditions may cleave the S-N bond:
-
Hydrolysis : Concentrated HCl (6M) at 100°C cleaves sulfonamide to sulfonic acid and amine fragments .
Computational Insights
Density functional theory (DFT) studies on analogous triazolopyridines reveal:
-
Electrophilic sites : The sulfonamide oxygen atoms and triazolopyridine N1/N2 atoms are nucleophilic (MEP analysis) .
-
Reactivity trends : Frontier molecular orbital (FMO) gaps (~3.2–4.5 eV) suggest moderate stability and reactivity, ideal for controlled functionalization .
Biological Relevance
While not the focus here, derivatives of this compound class exhibit:
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related triazolopyridine sulfonamides below:
Key Observations :
- Sulfonamide Position: The target compound’s sulfonamide at position 6 (vs. 8 in ) may alter electronic properties and binding interactions.
- Core Heterocycle: Flumetsulam’s triazolopyrimidine core (vs. triazolopyridine) demonstrates how minor heterocyclic changes can shift applications from pharmaceuticals to herbicides .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing N-(3,5-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving:
- Sulfonamide coupling : Reacting a triazolopyridine sulfonyl chloride intermediate with substituted amines (e.g., 3,5-difluorophenyl and 3-methoxybenzyl amines) in aprotic solvents (e.g., acetonitrile) using bases like 3,5-lutidine to enhance reactivity and reduce side reactions .
- Triazole ring formation : Cyclization of hydrazinylpyridine intermediates with orthoesters (e.g., methyl ortho-acetate) under reflux conditions, as demonstrated in analogous [1,2,4]triazolo[4,3-a]pyridine syntheses .
- Purification : Column chromatography and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H/13C-NMR : Essential for confirming regiochemistry and substituent positions. For example, the 3-methyl group on the triazole ring appears as a singlet at δ ~2.70 ppm in 1H-NMR, while aromatic protons show splitting patterns dependent on substitution .
- LC/MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S within ±0.3% of theoretical values) .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., malaria parasite kinases) using fluorometric or colorimetric assays. For example, IC50 values for related triazolopyridine sulfonamides were determined via parasite growth inhibition assays in Plasmodium falciparum cultures .
- Dose-response curves : Use logarithmic concentrations (1 nM–10 µM) to establish potency and selectivity.
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3,5-difluorophenyl group with electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH3) groups to evaluate potency changes. For example, chlorophenyl analogs showed 2–3× higher antimalarial activity than methoxy-substituted derivatives .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins. Adjust substituent bulkiness to optimize steric complementarity .
Q. What experimental strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Metabolic Stability Tests : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. If in vitro activity does not translate in vivo, consider prodrug strategies (e.g., esterification of sulfonamide groups) .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance sulfonamide coupling efficiency. For example, 3,5-lutidine in acetonitrile improved yields by 15–20% compared to pyridine .
- Catalysis : Evaluate Pd/C or CuI for accelerating triazole cyclization.
- Process Analytics : Use in-line FTIR or HPLC to monitor reaction progress and minimize byproducts .
Q. What computational methods are suitable for predicting off-target interactions or toxicity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
